TMI-1

Content Navigation

Researchers relying on broad-spectrum MMP inhibitors for ADAM17-dependent assays often encounter low potency and off-target effects. TMI-1 solves this with potent dual inhibition of ADAM17 (TACE) and MMP-13. Key advantages: >10-fold higher cellular potency in blocking TNF-α release vs. Marimastat; oral bioavailability for in vivo models; validated in rheumatoid arthritis and oncology xenograft studies. Obtain superior target engagement with minimized confounding variables.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

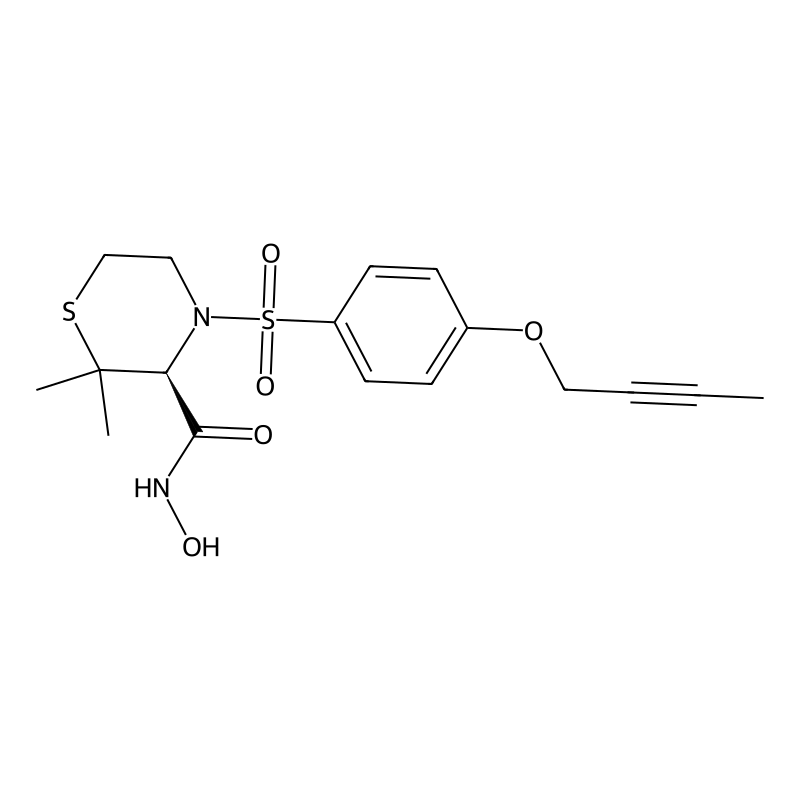

TMI-1 is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and a distinct profile of Matrix Metalloproteinases (MMPs). Its primary value proposition lies in its combined enzymatic inhibition profile and demonstrated utility in both cell-based assays and in vivo models, particularly those involving inflammation and cancer. Unlike broad-spectrum MMP inhibitors, TMI-1 offers a specific activity spectrum that includes high potency against both ADAM17 and MMP-13, making it a precise tool for studies where this dual activity is critical.

Research Fit

References

- [2] Zhang, Y., et al. (2004). Discovery of a novel and potent series of thiomorpholine hydroxamates as TACE and MMP inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 117-121.

- [3] Mezil, L., et al. (2012). Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PloS one, 7(9), e43409.

Selecting an ADAM17/MMP inhibitor based on target class alone can compromise experimental outcomes. Close analogs or broad-spectrum substitutes like Marimastat are not functionally equivalent to TMI-1. Critical differences in enzymatic selectivity profiles and, most importantly, cellular potency for key biological processes make these compounds non-interchangeable. For example, while both TMI-1 and Marimastat are orally bioavailable, TMI-1 demonstrates over 10-fold greater potency in inhibiting the cellular release of TNF-α, a primary downstream effect of ADAM17/TACE. Procuring a broad-spectrum MMP inhibitor for an ADAM17-dependent cellular assay can result in significantly lower efficacy and introduce confounding variables from the inhibition of a wider, less-defined range of proteases.

Substitution Risk

Over 10-Fold Higher Cellular Potency in Suppressing TNF-α Release Compared to Marimastat

For researchers focused on the functional outcome of ADAM17/TACE inhibition, TMI-1 demonstrates significantly higher potency in a key cell-based assay. In lipopolysaccharide (LPS)-stimulated human THP-1 monocytes, TMI-1 inhibited the release of TNF-α with an IC50 of 200 nM. In a comparable assay, the broad-spectrum MMP inhibitor Marimastat inhibited TNF-α release with an IC50 of 2.1 µM (2100 nM). This represents a 10.5-fold greater potency for TMI-1 in a cellular environment, a critical differentiator for achieving robust results at lower, more selective concentrations.

| Evidence Dimension | IC50 of TNF-α Release Inhibition (LPS-stimulated THP-1 cells) |

| Target Compound Data | 200 nM (TMI-1) |

| Comparator Or Baseline | Marimastat: 2100 nM |

| Quantified Difference | TMI-1 is 10.5x more potent |

| Conditions | Cell-based functional assay measuring inhibition of TNF-α secretion. |

This superior cellular potency allows for more effective target engagement at lower concentrations, reducing the risk of off-target effects and providing more reliable data in inflammation models.

Differentiated Selectivity Profile: Potent Dual Inhibition of ADAM17 and Key Collagenases

TMI-1 provides a distinct and balanced inhibitory profile against both ADAM17 and several MMPs, which contrasts with broad-spectrum MMP inhibitors like Marimastat. TMI-1 potently inhibits ADAM17 (IC50 = 8.4 nM) and MMP-13 (collagenase-3, IC50 = 3 nM). Marimastat is a potent inhibitor of several MMPs, including MMP-1, -2, -9, and -14 (IC50s = 3-9 nM), but its activity is less focused on ADAM17. This makes TMI-1 a more specialized tool when simultaneous inhibition of TNF-α processing and collagenase-3 activity is desired, such as in certain arthritis or oncology models.

| Evidence Dimension | Enzymatic Inhibition (IC50, nM) |

| Target Compound Data | TMI-1: ADAM17 = 8.4 nM; MMP-13 = 3 nM; MMP-1 = 6.6 nM |

| Comparator Or Baseline | Marimastat: MMP-1 = 5 nM; MMP-9 = 3 nM; MMP-2 = 6 nM; ADAM17 activity not prioritized. |

| Quantified Difference | TMI-1 offers a distinct profile with co-potent inhibition of ADAM17 and MMP-13, whereas Marimastat broadly targets MMPs without specified high potency for ADAM17. |

| Conditions | In vitro enzymatic assays against isolated proteases. |

Procuring TMI-1 is justified when the experimental goal requires a specific dual-inhibition profile, avoiding the potentially confounding effects of pan-MMP inhibition.

Processability Advantage: Documented Solubility in Ethanol for Expanded Formulation Options

While many inhibitors are limited to DMSO for stock solutions, TMI-1 offers greater handling flexibility. It is highly soluble in DMSO (100 mM, 39.85 mg/mL), comparable to Marimastat (100 mM, 33.14 mg/mL). Critically, however, TMI-1 also has documented, usable solubility in ethanol (20 mM, 7.97 mg/mL). This provides a significant processability and formulation advantage for experiments where DMSO may be undesirable due to its own biological effects or vehicle toxicity in sensitive cell lines or in vivo models.

| Evidence Dimension | Maximum Solubility |

| Target Compound Data | TMI-1: 100 mM in DMSO; 20 mM in Ethanol |

| Comparator Or Baseline | Marimastat: 100 mM in DMSO; Ethanol solubility not specified on comparable datasheets. |

| Quantified Difference | Provides a viable ethanol-based stock option not readily available for close comparators. |

| Conditions | Standard laboratory solvents. |

The option to use ethanol as a solvent simplifies protocol design, reduces reliance on potentially confounding solvents like DMSO, and can improve vehicle tolerability in animal studies.

Potent Inhibition of TNF-α Processing in Cellular Inflammation Models

For cell-based assays investigating inflammatory signaling, TMI-1 is a preferred choice over broad-spectrum MMP inhibitors due to its >10-fold higher cellular potency in blocking TNF-α release. This allows researchers to achieve maximal inhibition of TACE activity at lower concentrations, minimizing potential off-target effects.

In Vivo Models of Arthritis Requiring Oral Dosing and Dual ADAM17/MMP-13 Inhibition

In preclinical animal models of rheumatoid arthritis, TMI-1's oral bioavailability and potent, balanced inhibition of both ADAM17 (reducing TNF-α) and MMP-13 (a key collagenase in cartilage degradation) make it a strategically sound choice. This dual action targets both inflammatory signaling and tissue destruction pathways simultaneously.

Preclinical Cancer Studies Evaluating a Combined Anti-Shedding and Anti-MMP Strategy

In oncology models where tumor growth is driven by both ADAM17-mediated shedding of growth factor ligands and MMP-driven invasion, TMI-1 provides a single-compound solution. Its oral activity makes it suitable for long-term dosing studies in xenograft or transgenic mouse models.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Pelter MM, Loranger DL, Kozik TM, Kedia A, Ganchan RP, Ganchan D, Hu X, Carey MG. Among Unstable Angina and Non-ST-Elevation Myocardial Infarction Patients, Transient Myocardial Ischemia and Early Invasive Treatment Are Predictors of Major In-hospital Complications. J Cardiovasc Nurs. 2016 Jul-Aug;31(4):E10-9. doi: 10.1097/JCN.0000000000000310. PubMed PMID: 26646595; PubMed Central PMCID: PMC4896865.

3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. Epub 2014 Jun 4. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.

4: Swan JS, Hur C, Lee P, Motazedi T, Donelan K. Responsiveness of the testing morbidities index in colonoscopy. Value Health. 2013 Sep-Oct;16(6):1046-53. doi: 10.1016/j.jval.2013.07.008. PubMed PMID: 24041354.

5: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. Epub 2012 Sep 18. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.

6: Lerman Y, Werber MM, Fine I, Kemelman P. Preliminary clinical evaluation of a noninvasive device for the measurement of coagulability in the elderly. J Blood Med. 2011;2:113-8. doi: 10.2147/JBM.S13544. Epub 2011 Aug 18. PubMed PMID: 22287870; PubMed Central PMCID: PMC3262344.

7: Shu C, Zhou H, Afsharvand M, Duan L, Zhang H, Noveck R, Raible D. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. J Clin Pharmacol. 2011 Apr;51(4):472-81. doi: 10.1177/0091270010372389. Epub 2010 Nov 8. PubMed PMID: 21059888.

8: Moss ML, Rasmussen FH, Nudelman R, Dempsey PJ, Williams J. Fluorescent substrates useful as high-throughput screening tools for ADAM9. Comb Chem High Throughput Screen. 2010 May;13(4):358-65. PubMed PMID: 20015014.

9: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. Epub 2007 May 3. PubMed PMID: 17548045.

10: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.

11: Toth JL, Trzupek JD, Flores LV, Kiakos K, Hartley JA, Pennington WT, Lee M. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies. Med Chem. 2005 Jan;1(1):13-9. PubMed PMID: 16789881.

12: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. Epub 2004 Sep 2. PubMed PMID: 15345652.

13: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. Epub 2004 Jan 12. PubMed PMID: 14718605.

14: Kuroyanagi T, Kura K. The in vitro development of immunoglobulin producing cells from the human bone marrow null lymphocyte. Tohoku J Exp Med. 1981 Mar;133(3):257-66. PubMed PMID: 7198307.

Explore Compound Types